molecular formula C14H9ClN2 B11949596 N-(2-Chlorobenzylidene)-4-cyanoaniline CAS No. 41001-51-8

N-(2-Chlorobenzylidene)-4-cyanoaniline

Cat. No.: B11949596
CAS No.: 41001-51-8
M. Wt: 240.69 g/mol
InChI Key: LUTCSCDTGRNEDZ-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzylidene)-4-cyanoaniline is a compound belonging to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is synthesized through the condensation reaction between an aromatic aldehyde and an aromatic amine. Schiff bases have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzylidene)-4-cyanoaniline typically involves the reaction of 2-chlorobenzaldehyde with 4-cyanoaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration, washed with a suitable solvent, and dried .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzylidene)-4-cyanoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Scientific Research Applications

N-(2-Chlorobenzylidene)-4-cyanoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzylidene)-4-cyanoaniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in the observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(2-Chlorobenzylidene)-4-cyanoaniline is unique due to its specific structure and properties. Similar compounds include:

Properties

CAS No.

41001-51-8

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H9ClN2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,10H

InChI Key

LUTCSCDTGRNEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C#N)Cl

Origin of Product

United States

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